PD 123177

概要

説明

PD123177は、アンジオテンシンIIタイプ2受容体の選択的アンタゴニストとして知られる合成有機化合物です。この受容体は、レニン・アンジオテンシン系の一部であり、体内の血圧と体液のバランスを調節する上で重要な役割を果たしています。PD123177は、アンジオテンシンIIタイプ2受容体の機能とメカニズムを研究するために、科学研究で広く使用されてきました。

2. 製法

合成経路と反応条件: PD123177の合成は、市販の出発物質から始まり、複数の段階で進行します。重要な手順には、イミダゾ[4,5-c]ピリジン核の形成、続いてジフェニルアセチル基とアミノメチルフェニル基の導入が含まれます。反応条件は、通常、目的の生成物の形成を促進するために、有機溶媒、触媒、酸や塩基などの試薬を使用します。

工業生産方法: PD123177の工業生産には、ラボでの合成手順をスケールアップすることが含まれる可能性があります。これには、収率と純度を最大限に引き出すための反応条件の最適化、ならびに最終生成物を分離するための結晶化やクロマトグラフィーなどの精製技術の実施が含まれます。

3. 化学反応解析

反応の種類: PD123177は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成する可能性があります。

還元: 還元反応は、化合物に存在する官能基を変更するために使用できます。

置換: 置換反応は、分子の芳香環またはその他の反応部位で発生する可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化剤、求核剤、求電子剤を適切な条件下で使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはケトン誘導体を生じさせる可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。

4. 科学研究への応用

PD123177は、以下を含む科学研究で幅広い用途を持っています。

化学: アンジオテンシンIIタイプ2受容体アンタゴニストの構造活性相関を研究するためのツールとして使用されます。

生物学: アンジオテンシンIIタイプ2受容体の生理学的および病理学的役割を調査する実験に使用されます。

医学: 高血圧や心臓血管疾患などの状態に対する潜在的な治療的用途を調査するための前臨床研究で使用されます。

産業: レニン・アンジオテンシン系を標的とした新薬の開発に使用される可能性があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PD123177 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazo[4,5-c]pyridine core, followed by the introduction of the diphenylacetyl and amino-methylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acids and bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of PD123177 would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography to isolate the final product.

化学反応の分析

Types of Reactions: PD123177 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

科学的研究の応用

Cardiovascular Research

Role in Hypertension and Vascular Function

PD 123177 has been studied for its effects on hypertension and vascular reactivity. In experiments involving high-fat diet-induced obesity in mice, this compound was shown to enhance angiotensin II-induced contractions in normal mice but not in those with obesity, suggesting a dysfunction in AT2R signaling under pathological conditions .

Case Study : A study demonstrated that treatment with this compound significantly altered vascular responses to angiotensin II, indicating its potential therapeutic role in managing cardiovascular diseases related to RAS dysfunction .

Neurobiology

Neurotrophic Effects

Research has indicated that this compound may influence neuronal regeneration. In studies involving axonal regeneration, cotreatment with this compound abolished the neurotrophic effects induced by angiotensin II, highlighting its role in central nervous system functions .

Case Study : A study found that blocking AT2 receptors with this compound inhibited axonal growth associated with angiotensin II treatment, suggesting that AT2R plays a critical role in neuroprotection and regeneration .

| Study | Findings |

|---|---|

| Blocked axonal regeneration induced by angiotensin II. | |

| Regulated TGF-βRII expression via nitric oxide pathway, impacting renal function. |

Potential Therapeutic Uses

Duchenne Muscular Dystrophy

Emerging research indicates that compounds like this compound may have applications beyond cardiovascular and neurobiological contexts. It has been suggested as a potential inhibitor of hematopoietic prostaglandin D synthase, which could be beneficial in treating Duchenne muscular dystrophy .

作用機序

PD123177は、アンジオテンシンIIタイプ2受容体に選択的に結合し、その受容体をブロックすることによって作用します。この受容体は、細胞の成長、分化、アポトーシスなど、さまざまな細胞プロセスに関与しています。この受容体を拮抗することによって、PD123177はこれらのプロセスを調節し、受容体の生理学的機能に関する洞察を提供できます。 関与する分子標的および経路には、チロシンホスファターゼの阻害と、ミトゲン活性化タンパク質キナーゼ(MAPキナーゼ)経路の活性化が含まれます .

類似化合物との比較

PD123177は、他の類似化合物と比較して、アンジオテンシンIIタイプ2受容体に対する高い選択性を特徴としています。類似化合物には以下が含まれます。

ロサルタン: 異なる選択性と作用機序を持つアンジオテンシンIIタイプ1受容体アンタゴニスト。

バルサルタン: 異なる薬理学的特性を持つ別のアンジオテンシンIIタイプ1受容体アンタゴニスト。

サラシン: 研究に使用される非選択的アンジオテンシンII受容体アンタゴニスト。

PD123177は、アンジオテンシンIIタイプ2受容体を特異的に標的とするため、この受容体の独自の機能と潜在的な治療的用途を研究するための貴重なツールとなっています .

生物活性

PD 123177 is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which plays a significant role in various physiological and pathological processes. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in the context of cardiovascular and neuropsychiatric disorders. Understanding its biological activity is crucial for developing effective treatments targeting the renin-angiotensin system.

This compound primarily functions by blocking the AT2 receptor, which is involved in mediating the effects of angiotensin II, a peptide hormone that regulates blood pressure and fluid balance. The AT2 receptor is thought to counteract some of the effects mediated by the angiotensin II type 1 (AT1) receptor, such as vasoconstriction and inflammation. By inhibiting AT2 receptors, this compound may influence various downstream signaling pathways, including those related to oxidative stress and neuronal function.

Antioxidant Effects

Research indicates that this compound exhibits antioxidant properties, which could be beneficial in conditions characterized by oxidative stress. In a study examining the effects of this compound on lipid peroxidation markers in rat models, significant decreases in malondialdehyde (MDA) levels were observed when compared to control groups. This suggests that this compound may help mitigate oxidative damage by enhancing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Behavioral Studies

Behavioral assays have been conducted to evaluate the effects of this compound on anxiety and cognitive functions. In animal models, this compound was tested alongside other angiotensin II receptor antagonists like losartan. The results indicated that neither compound significantly affected anxiety levels or working memory in the tested models . However, correlations were noted between oxidative stress markers and behavioral outcomes, indicating a complex interplay between these factors.

Neuroprotective Potential

The neuroprotective effects of this compound have also been explored in relation to hypertension and neuropsychiatric disorders. Studies suggest that modulation of angiotensin II receptors can influence neuroinflammatory processes and neuronal health. For instance, reductions in oxidative stress markers correlated with improved behavioral outcomes in certain contexts .

Table of Biological Effects

Case Study: Effects on Anxiety and Memory

A series of experiments were conducted using both male rats and mice to assess the impact of this compound on anxiety-related behaviors and memory tasks. The elevated zero-maze test and light/dark box test were employed to measure anxiety levels, while operant delayed matching tasks evaluated memory function. Despite expectations based on previous findings regarding angiotensin II's role in anxiety, results showed no significant behavioral alterations attributable to this compound treatment at varying doses (0.01-10 mg/kg) .

Case Study: Antioxidant Activity Assessment

In another study focusing on oxidative stress markers, rats treated with this compound displayed lower MDA levels compared to control groups exposed to angiotensin II. This reduction suggests a protective effect against lipid peroxidation, reinforcing the hypothesis that AT2 receptor antagonism can confer antioxidant benefits .

特性

CAS番号 |

114785-12-5 |

|---|---|

分子式 |

C29H28N4O3 |

分子量 |

480.6 g/mol |

IUPAC名 |

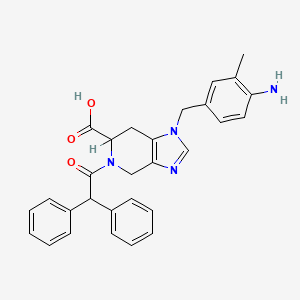

1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C29H28N4O3/c1-19-14-20(12-13-23(19)30)16-32-18-31-24-17-33(26(29(35)36)15-25(24)32)28(34)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-14,18,26-27H,15-17,30H2,1H3,(H,35,36) |

InChIキー |

KLVDUSUYBDMJKR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N |

正規SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-((4-amino-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5c)pyridine-6-carboxylic acid EXP 655 EXP-655 PD 123177 PD-123177 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。